[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features both pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the Two Moieties: The final step involves coupling the pyrazole and pyrrole moieties through a suitable linker, such as a methylene bridge, using reagents like formaldehyde and a secondary amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through competitive or non-competitive binding.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrrol-2-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific combination of pyrazole and pyrrole moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-3-16-10-11(8-14-16)7-13-9-12-5-4-6-15(12)2/h4-6,8,10,13H,3,7,9H2,1-2H3 |
InChI Key |
FHCLJURNDBJIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
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